molecular formula C12H10N4S B398351 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 73718-25-9

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B398351
CAS RN: 73718-25-9
M. Wt: 242.3g/mol
InChI Key: QLCMIARCWVIETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C12H10N4S . It’s a member of the class of compounds known as triazinoindoles .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in ethanol at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H10N4S . Further details about its structure can be obtained from advanced spectroscopic techniques such as NMR .


Chemical Reactions Analysis

In one reported reaction, 3-(3-chloroprop-2-en-1-ylsulfanyl)- and 3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles reacted with iodine and bromine to give derivatives of 2,3-dihydro-10H-[1,3]thiazolo[3’,2’: 2,3][1,2,4]-triazino[5,6-b]indolium halides .

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has been a significant area of study in organic chemistry, with numerous methods developed over the years for the synthesis of indole and its derivatives. The classification of indole synthesis methods offers a comprehensive framework for understanding the strategic approaches to indole construction. This classification can help in the development of new strategies for the synthesis of indole derivatives, including compounds similar to "3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole" (Taber & Tirunahari, 2011).

Triazine Scaffold and Biological Significance

The triazine scaffold is present in various isomeric forms and is known for its weaker resonance energy compared to benzene, making it a preferred site for nucleophilic substitution. Triazine derivatives have been evaluated for a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. This highlights the potential of triazine-based compounds in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).

Biological Activities of Indole Derivatives

Indole and its derivatives have shown a wide range of biological activities. Their ability to mimic peptide structures and bind to enzymes makes them valuable in drug discovery. Indole-containing compounds have been utilized in various therapeutic applications, including anticancer, antimicrobial, and antiviral treatments. The structural diversity and therapeutic properties of indole derivatives underscore their importance in the development of new drugs (Zhang, Chen, & Yang, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCMIARCWVIETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.